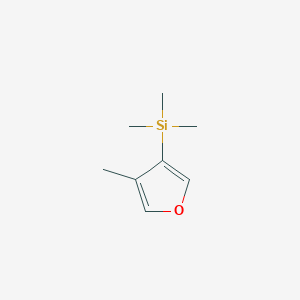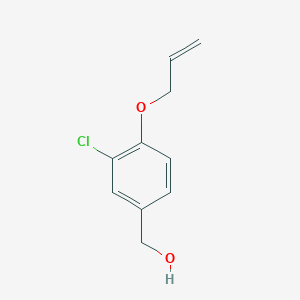
Benzenemethanol, 3-chloro-4-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 3-chloro-4-(2-propenyloxy)- is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzenemethanol, where the benzene ring is substituted with a chlorine atom at the 3-position and a propenyloxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-chloro-4-(2-propenyloxy)- typically involves the reaction of 3-chloro-4-hydroxybenzyl alcohol with an appropriate allylating agent under basic conditions. The reaction can be carried out using sodium hydroxide or potassium carbonate as the base, and allyl bromide or allyl chloride as the allylating agent. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Benzenemethanol, 3-chloro-4-(2-propenyloxy)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 3-chloro-4-(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the propenyloxy group to a different functional group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-chloro-4-(2-propenyloxy)benzaldehyde or 3-chloro-4-(2-propenyloxy)benzoic acid.
Reduction: Formation of 3-chloro-4-(2-propenyloxy)benzene or 3-chloro-4-(2-propenyloxy)cyclohexanol.
Substitution: Formation of 3-azido-4-(2-propenyloxy)benzenemethanol or 3-thio-4-(2-propenyloxy)benzenemethanol.
Aplicaciones Científicas De Investigación
Benzenemethanol, 3-chloro-4-(2-propenyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 3-chloro-4-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes or receptors. The propenyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can enhance the compound’s binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol, 2-chloro-: Similar structure but with the chlorine atom at the 2-position.
Benzenemethanol, 4-chloro-: Chlorine atom at the 4-position.
Benzenemethanol, 3-bromo-4-(2-propenyloxy)-: Bromine atom instead of chlorine at the 3-position.
Uniqueness
Benzenemethanol, 3-chloro-4-(2-propenyloxy)- is unique due to the specific positioning of the chlorine and propenyloxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
144478-99-9 |
|---|---|
Fórmula molecular |
C10H11ClO2 |
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
(3-chloro-4-prop-2-enoxyphenyl)methanol |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6,12H,1,5,7H2 |
Clave InChI |
QLVXJLYWIRZNDL-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=C(C=C1)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


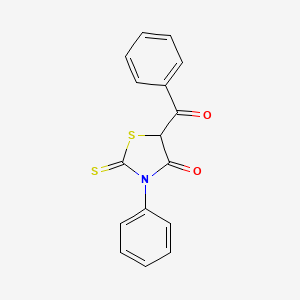
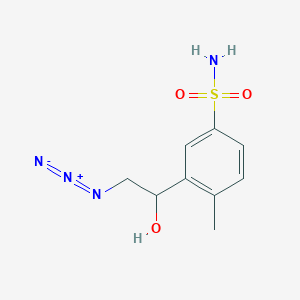
![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)

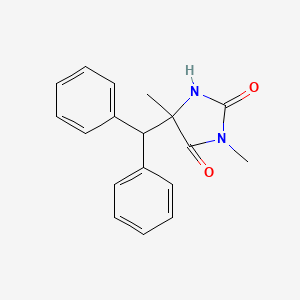
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)

![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)

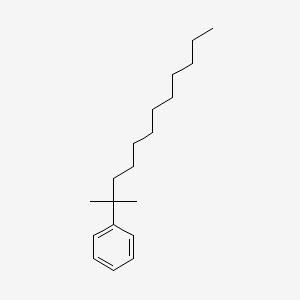
![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
